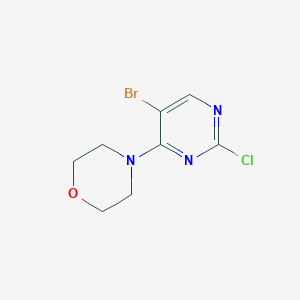

5-Bromo-2-chloro-4-morpholinopyrimidine

Overview

Description

5-Bromo-2-chloro-4-morpholinopyrimidine is a heterocyclic organic compound with the molecular formula C8H9BrClN3O and a molecular weight of 278.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-morpholinopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often utilize halogenation and amination processes to introduce the bromine and chlorine substituents, as well as the morpholine group.

Key Synthesis Steps:

- Halogenation : Introduction of bromine and chlorine at the 5 and 2 positions, respectively.

- Amination : Reaction with morpholine to form the morpholinopyrimidine structure.

Biological Activities

This compound has been investigated for its biological properties, particularly in relation to its role as a pharmaceutical intermediate.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to the suppression of tumor growth.

Applications in Drug Development

Given its structural characteristics, this compound serves as a valuable scaffold in drug design. Its derivatives are being explored for:

- Antiviral Agents : Some derivatives have shown promise against viral infections.

- Antimicrobial Agents : The compound's ability to disrupt bacterial cell function makes it a candidate for developing new antibiotics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: CDK Inhibition

In another research effort, derivatives were tested for their ability to inhibit CDK activity in various cancer cell lines. The results indicated a dose-dependent inhibition, suggesting that modifications to the morpholine group could enhance potency.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-morpholinopyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-morpholinopyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, along with a morpholine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

5-Bromo-2-chloro-4-morpholinopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine structure, which includes a bromine atom at the 5-position and a chlorine atom at the 2-position, along with a morpholine group at the 4-position. The molecular formula is with a molecular weight of approximately 227.51 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The compound serves as an intermediate in the synthesis of other biologically active molecules, particularly those targeting specific enzymes or pathways related to disease processes.

Antimicrobial Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial activity. A study reported that compounds with similar structures demonstrated effective inhibition against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. For instance, compounds derived from this structure have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. IC50 values for related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, derivatives of this compound have been evaluated for their effectiveness against different cancer cell lines.

Case Studies

- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of several pyrimidine derivatives in vivo using carrageenan-induced paw edema models. Compounds similar to this compound exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrimidine derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives had potent activity against multidrug-resistant Staphylococcus aureus, highlighting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyrimidine ring. For instance:

| Substituent Position | Modification | Biological Activity |

|---|---|---|

| 2 | Chlorine | Enhanced antimicrobial activity |

| 4 | Morpholine | Increased anti-inflammatory effects |

| 5 | Bromine | Potent anticancer properties |

These modifications can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Properties

IUPAC Name |

4-(5-bromo-2-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHIFOKLBHDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365353 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-01-5 | |

| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.